1-Cyclohexylazetidine-3-carboxylic acid is an organic compound characterized by its unique azetidine ring structure, which incorporates a cyclohexyl group and a carboxylic acid functional group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
1-Cyclohexylazetidine-3-carboxylic acid belongs to the class of azetidines, which are saturated heterocycles containing a nitrogen atom. It is specifically classified as an amino acid derivative due to the presence of the carboxylic acid group.
The synthesis of 1-cyclohexylazetidine-3-carboxylic acid can be achieved through various methods, primarily involving cyclization reactions that incorporate the cyclohexyl group into the azetidine framework.
The synthesis may employ various catalysts and solvents to optimize yield and selectivity. For example, using polar aprotic solvents can enhance reaction kinetics and improve product purity.
1-Cyclohexylazetidine-3-carboxylic acid features:
The structural representation can be depicted as follows:
1-Cyclohexylazetidine-3-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the carboxylic acid can act as both an electrophile and nucleophile depending on reaction conditions.
The mechanism of action for 1-cyclohexylazetidine-3-carboxylic acid in biological systems may involve:
1-Cyclohexylazetidine-3-carboxylic acid has potential applications in:
Azetidine, a saturated four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery due to its unique physicochemical properties and ring strain characteristics. The incorporation of azetidine rings into bioactive molecules enhances metabolic stability, membrane permeability, and target binding affinity compared to larger N-heterocycles like pyrrolidine or piperidine. This advantage stems from the azetidine's reduced solvent-exposed surface area and increased fraction of sp³-hybridized carbons, which collectively improve solubility and decrease off-target interactions [1]. Over 75% of approved pharmaceuticals contain nitrogen heterocycles, with azetidine derivatives gaining prominence in clinical agents such as the S1P₁ receptor modulator siponimod (BAF312) and the anticoagulant ximelagatran [1] [2]. The scaffold's versatility is further demonstrated in kinase inhibitors (e.g., baricitinib) and antibacterial fluoroquinolones (e.g., delafloxacin), where the azetidine ring contributes to optimal pharmacokinetic profiles and enhanced target engagement [1].
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
Heterocycle | Ring Size | cLogP* | TPSA (Ų)* | Basic pKₐ | Membrane Permeability |
---|---|---|---|---|---|
Azetidine | 4-membered | -0.21 | 12.0 | 11.29 | High |
Pyrrolidine | 5-membered | 0.45 | 12.0 | 11.27 | Moderate |
Piperidine | 6-membered | 0.79 | 12.0 | 11.22 | Low-Moderate |
*Calculated properties for unsubstituted parent heterocycles [1] [4]
The synthetic accessibility of functionalized azetidines has expanded significantly through innovations such as photochemical modifications of azetidine-2-carboxylic acids, metal-catalyzed cyclizations, and strain-release-driven homologations [1] [6]. These methods enable efficient gram-scale production of enantiopure building blocks like 1-Cyclohexylazetidine-3-carboxylic acid, facilitating their integration into drug discovery pipelines [6]. The scaffold's conformational rigidity also reduces entropic penalties upon target binding, while its moderate ring strain (≈26 kcal/mol) enables selective ring-opening reactions for further diversification [1] [3].
The introduction of a carboxylic acid moiety at the C3 position of azetidine imparts critical bidirectional vectorality and metal-chelating capability to this compact scaffold. X-ray crystallographic studies of S1P₁ receptor agonists reveal that the azetidine-3-carboxylic acid group forms a salt bridge with Lys34 and Arg120 residues while hydrogen-bonding with Tyr29, effectively anchoring the ligand within the hydrophobic binding pocket [2]. This interaction pattern is exemplified in siponimod, where the protonated azetidine nitrogen forms an ionic interaction with Glu121, creating a dual electrostatic clamp that enhances binding affinity and receptor subtype selectivity [2].
Table 2: Impact of Azetidine-3-Carboxylic Acid Stereochemistry on Bioactivity
Compound | C3 Configuration | STAT3 IC₅₀ (μM) | Cellular Activity (IC₅₀, μM) |
---|---|---|---|
Ala-linker analogue 1a | (R) | 3.0 ± 0.9 | 5.2 (MDA-MB-231) |
Ala-linker analogue 1e | (S) | 5.0 ± 1.2 | 8.7 (MDA-MB-231) |
Pro-based derivative 5d | (R) | 2.4 ± 0.2 | 3.8 (MDA-MB-231) |
The stereochemistry at C3 significantly influences pharmacological activity, as demonstrated in STAT3 inhibitors where (R)-enantiomers exhibit 2-3 fold greater potency than their (S)-counterparts due to optimal positioning of the carboxylate group within the SH2 domain [5]. The carboxylic acid functionality also serves as a versatile synthetic handle for amide bond formation or isosteric replacement with tetrazoles or hydroxamic acids, though such modifications often reduce potency [5]. Physicochemically, the ionizable group counterbalances the lipophilicity of N-alkyl substituents, improving aqueous solubility—as evidenced by siponimod's calculated cLogP reduction from 5.6 to 4.2 upon incorporating the polar azetidine carboxylate [2] [5].
The N-cyclohexyl moiety in 1-Cyclohexylazetidine-3-carboxylic acid provides a rigid, aliphatic hydrophobic domain that profoundly enhances target binding and pharmacokinetic properties. Systematic SAR studies of S1P₁ agonists revealed that replacing phenyl with cyclohexyl improved receptor affinity by >10-fold (EC₅₀ from 0.018 μM to 0.0003 μM) while maintaining S1P₃ selectivity [2]. This boost stems from optimal van der Waals interactions with Leu276 and Leu272 residues in the receptor's hydrophobic subpocket, where the chair conformation of cyclohexyl enables complementary surface contact [2].
Table 3: Influence of N-Substituents on Azetidine-3-Carboxylic Acid Bioactivity
N-Substituent | S1P₁ EC₅₀ (μM) | S1P₃ EC₅₀ (μM) | cLogP | Passive Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Phenyl | 0.018 | 5.9 | 3.8 | 15.2 |
Cyclopentyl | 0.0006 | 1.6 | 3.2 | 21.7 |
Cyclohexyl | 0.0003 | 1.5 | 3.5 | 24.9 |
Tetrahydropyranyl | 0.0012 | 2.3 | 2.6 | 28.4 |
The cyclohexyl group optimally balances lipophilicity and conformational flexibility, contributing a logD value of ~3.5 that facilitates membrane crossing while minimizing nonspecific binding [4] [5]. Comparative studies show cyclohexyl analogues exhibit superior metabolic stability (t₁/₂ > 120 min in human microsomes) versus phenyl analogues (t₁/₂ ≈ 45 min), attributed to reduced cytochrome P450 interactions [5]. In STAT3 inhibitors, cyclohexyl-substituted azetidine carboxylates demonstrate enhanced tumor-cell specificity due to improved cellular uptake, with 5d showing 6-fold greater accumulation in breast cancer cells versus normal fibroblasts [5]. The equatorially-disposed C-H bonds of the cyclohexyl ring may also engage in favorable CH-π interactions with aromatic residues in target proteins, as suggested by molecular dynamics simulations of STAT3 complexes [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1